![molecular formula C12H14ClF3N2O B1393179 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine CAS No. 1240565-36-9](/img/structure/B1393179.png)
1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine
Übersicht
Beschreibung
“1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine” is a chemical compound with the molecular formula C12H14ClF3N2O and a molecular weight of 294.7 . It is available for purchase from various chemical suppliers.
Synthesis Analysis
While specific synthesis methods for “1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine” were not found, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine” consists of a piperazine ring attached to a phenyl ring via a methylene bridge. The phenyl ring carries a trifluoromethoxy group at the 4-position and a chlorine atom at the 3-position .
Wissenschaftliche Forschungsanwendungen
-
Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are thought to enhance the biological activities of these compounds due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
- Methods of Application : These compounds are synthesized and applied in various ways depending on the specific agrochemical or pharmaceutical product .
- Results or Outcomes : Over 20 new trifluoromethoxy-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries .
-
- Summary of Application : Polymers containing 4-(trifluoromethoxy)phenyl groups are promising anodic materials for electrochromic devices .
- Methods of Application : These polymers are synthesized electrochemically, and their electrochromic behaviors are characterized .
- Results or Outcomes : The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these compounds . The films display various colors from reduced to oxidized states .
-
- Summary of Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . These compounds are found to have numerous pharmacological activities .
- Methods of Application : The specific methods of application vary depending on the drug .
- Results or Outcomes : In the year 2020, 53 new chemical entities and 13 biological medicines were approved, many of which were found to have fluorine or fluorine-containing functional groups .
-
- Summary of Application : Fluorine-containing compounds significantly affect the growth of functional materials . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
- Methods of Application : The specific methods of application vary depending on the functional material .
- Results or Outcomes : The introduction of fluorine into organic molecules exhibits bizarre behaviors, leading to several applications in medicines, electronics, agrochemicals, and catalysis .
-
- Summary of Application : Trifluoromethylpyridines are used as a key structural motif in active agrochemical ingredients . They are thought to enhance the biological activities of these compounds due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
- Methods of Application : These compounds are synthesized and applied in various ways depending on the specific agrochemical product .
- Results or Outcomes : More than 20 new trifluoromethoxy-containing agrochemicals have acquired ISO common names .
-
- Summary of Application : Polymers containing 4-(trifluoromethoxy)phenyl groups are promising anodic materials for electrochromic devices .
- Methods of Application : These polymers are synthesized electrochemically, and their electrochromic behaviors are characterized .
- Results or Outcomes : The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these compounds . The films display various colors from reduced to oxidized states .
Eigenschaften
IUPAC Name |
1-[[3-chloro-4-(trifluoromethoxy)phenyl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2O/c13-10-7-9(8-18-5-3-17-4-6-18)1-2-11(10)19-12(14,15)16/h1-2,7,17H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORFEAHPQZDQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



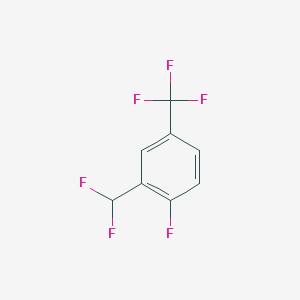
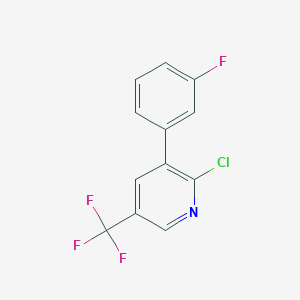
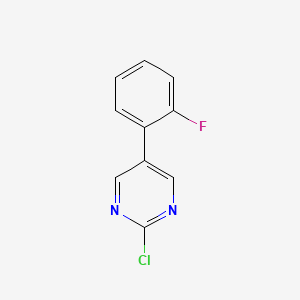
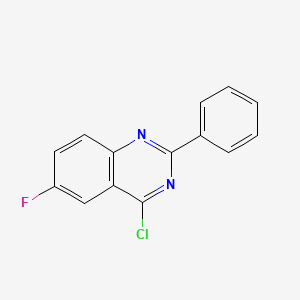
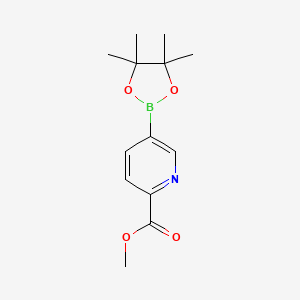
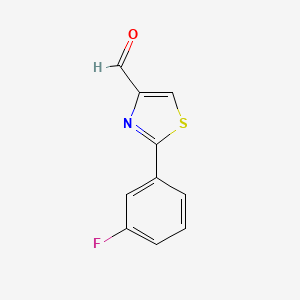
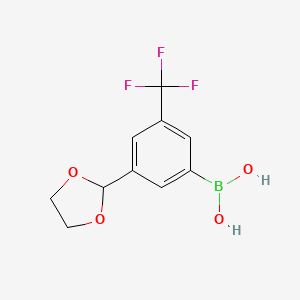
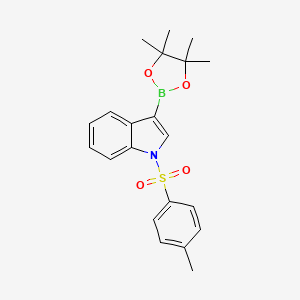
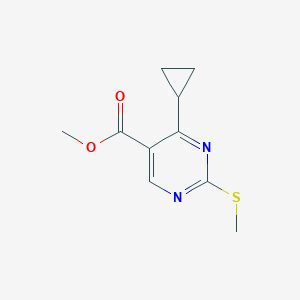
![tert-Butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate](/img/structure/B1393113.png)
![N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1393114.png)
![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime](/img/structure/B1393115.png)
![(E)-Methyl 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)acrylate](/img/structure/B1393116.png)
![(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1393117.png)